tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate
Description
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is a carbamate derivative featuring a cyclobutane core substituted with two fluorine atoms and a formyl group. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, making this compound valuable in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H17F2NO3 |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(16)14-6-10(7-15)4-11(12,13)5-10/h7H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
YAJHZGVCEHVYON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate typically involves the reaction of a cyclobutyl derivative with difluoro and formyl substituents with tert-butyl carbamate under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of products depending on the nucleophile used .
Scientific Research Applications
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoro groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s uniqueness arises from its cyclobutane ring , difluoro substituents , and formyl group . Below is a comparative analysis with similar tert-butyl carbamates:
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Reactivity : The formyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic additions (e.g., reductive amination) compared to analogues with stable ethers (e.g., methoxy in ) or hydroxyl groups () .
- Metabolic Stability : Fluorine atoms may enhance metabolic stability by resisting oxidative degradation, a feature shared with fluorophenyl-substituted analogues () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
